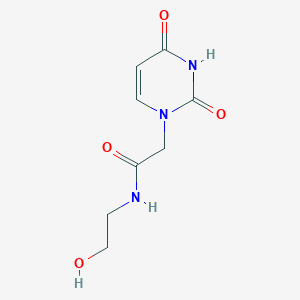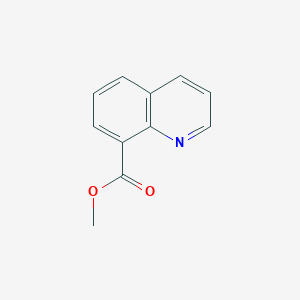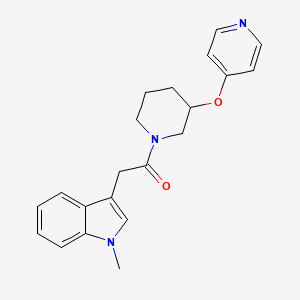![molecular formula C21H25N3O3S B2613958 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide CAS No. 1797952-18-1](/img/structure/B2613958.png)
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide” is a complex organic compound. It contains a benzoxazole ring, which is a type of heterocyclic compound . Benzoxazole derivatives have been studied for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups including a benzoxazole ring, a piperidine ring, a phenyl group, and a sulfonamide group.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzoxazole derivatives can undergo a variety of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, benzoxazole derivatives are solid and highly soluble in water and other polar solvents .
Scientific Research Applications
Enzyme Inhibition and Therapeutic Potential
Membrane-bound Phospholipase A2 Inhibitors : A study by Oinuma et al. (1991) synthesized a series of benzenesulfonamides, closely related structurally to the compound , evaluating them as inhibitors of membrane-bound phospholipase A2. These compounds, particularly the N-(phenylalkyl)piperidine derivatives, showed significant inhibition of arachidonic acid liberation, suggesting therapeutic potential in reducing myocardial infarction size in coronary occluded rats. This underscores the compound's relevance in cardiovascular research and potential therapeutic applications (Oinuma et al., 1991).
Carbonic Anhydrase Inhibition : Alafeefy et al. (2015) explored benzenesulfonamides, incorporating piperidinyl moieties, for their inhibitory effects on human carbonic anhydrase isozymes. These compounds demonstrated significant inhibition of several carbonic anhydrase isozymes, indicating potential for therapeutic applications in conditions like glaucoma and cancer (Alafeefy et al., 2015).
Drug Development for Dementia
Dementia Treatment Potential : Pawlak et al. (2021) conducted a structural investigation of AND-1184, a chemical analogue, highlighting its potential as an active pharmaceutical ingredient for dementia treatment. The study's findings on the solid-state characteristics of this compound support its application in developing treatments for neurodegenerative diseases (Pawlak et al., 2021).
Cognitive Enhancing Properties
Cognitive Deficits in Diseases : Research on SB-399885, a compound with a similar structural framework, demonstrated potent inhibition of the 5-HT6 receptor, showing cognitive-enhancing properties in animal models. This suggests the potential of structurally related compounds in treating cognitive deficits in diseases like Alzheimer's and schizophrenia (Hirst et al., 2006).
Mechanism of Action
Target of Action
The primary targets of the compound N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-2-phenylethane-1-sulfonamide are G-protein-coupled receptor kinases (GRK)-2 and -5 . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-2-phenylethane-1-sulfonamide interacts with its targets, GRK-2 and -5, by inhibiting their activities . This inhibition results in a decrease in the desensitization and internalization of G-protein-coupled receptors, which are key processes in the regulation of receptor signaling .
Biochemical Pathways
The inhibition of GRK-2 and -5 by N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-2-phenylethane-1-sulfonamide affects the G-protein-coupled receptor signaling pathway . This can lead to downstream effects such as altered cellular responses to hormones, neurotransmitters, and other signaling molecules .
Pharmacokinetics
The compound’s potent inhibitory activities toward grk-2 and -5 suggest that it may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-2-phenylethane-1-sulfonamide’s action include the inhibition of GRK-2 and -5, leading to altered G-protein-coupled receptor signaling . This can result in changes in cellular responses to various signaling molecules .
Future Directions
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c25-28(26,15-12-17-6-2-1-3-7-17)22-16-18-10-13-24(14-11-18)21-23-19-8-4-5-9-20(19)27-21/h1-9,18,22H,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASXSIBPDDMABY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CCC2=CC=CC=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-ethyl 3-methyl 2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2613880.png)
![1-[[2-Chloro-6-(3-methylindol-1-yl)phenyl]methyl]-3-(2,6-dimethylphenyl)urea](/img/structure/B2613882.png)
![3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoic Acid](/img/structure/B2613887.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2613888.png)
![3-chloro-2-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-5-(trifluoromethyl)pyridine](/img/structure/B2613890.png)


![N-benzyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2613894.png)


![2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B2613898.png)
